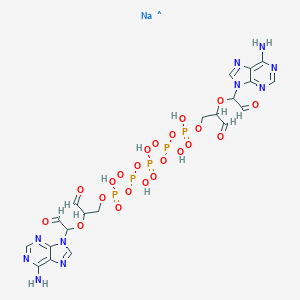

P1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi

Description

Ryanodine Receptor Modulation

Ap5A and oAp5A act as high-affinity agonists of RyR2, increasing open probability (Po) through distinct mechanisms:

- Ap5A :

- oAp5A :

| Parameter | Ap5A | oAp5A |

|---|---|---|

| EC50 (RyR2 activation) | 140 µmol/L | 16 µmol/L |

| Reversibility | Partial | Irreversible |

| Open Duration | Short | Prolonged |

Cardiovascular and Metabolic Roles

Ap5A influences vascular tone and cardiac function:

- Vasodilation : Enhances nitric oxide (NO) and prostacyclin (PGI2) release in coronary arteries.

- Electrophysiological Effects : Reduces heart rate and ventricular refractoriness via KATP channel modulation.

- Plasma Concentrations : Detected in human plasma at 0.33 µmol/L (Ap5A), with adrenal venous levels higher than peripheral veins.

Properties

InChI |

InChI=1S/C20H25N10O22P5.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)47-11(1-31)5-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-6-12(2-32)48-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJPHNVVXPHWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N10NaO22P5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585141 | |

| Record name | PUBCHEM_16219291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

935.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107148-01-6 | |

| Record name | PUBCHEM_16219291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Reaction Setup

Ap5A is enzymatically synthesized via yeast acetyl-CoA synthetase (ACs, EC 6.2.1.1), which catalyzes the condensation of ATP with inorganic polyphosphates (e.g., tetrapolyphosphate, P₄). Key parameters include:

-

ATP concentration : 0.16 mM (optimal for yield)

-

Mg²⁺ : 5 mM (essential for enzyme activity)

-

Acetate : 0.5 mM (enhances synthesis rate twofold)

-

Inorganic pyrophosphatase : Added to prevent ATP hydrolysis.

The reaction proceeds at pH 6.0–6.5 and 37°C, with a velocity ratio of 7:1 for adenosine tetraphosphate (p4A) to Ap5A. Coenzyme A (CoA) inhibits synthesis (50% inhibition at 0.015 mM).

Purification and Characterization

Post-reaction, Ap5A is separated via:

-

Thin-layer chromatography (TLC) : Silica gel with isobutyric acid/NH₃/H₂O (66:1:33) solvent.

-

HPLC : C18 reverse-phase column, UV detection at 260 nm.

-

Alkaline phosphatase digestion : Confirms identity by degrading Ap5A into AMP and inorganic phosphate.

Chemical Synthesis with Periodate Oxidation

Periodate-Mediated Ribose Oxidation

Periodate (IO₄⁻) selectively oxidizes the 2',3'-vicinal diol of adenosine to a dialdehyde, enabling subsequent crosslinking or phosphorylation.

| Parameter | Value |

|---|---|

| Sodium periodate | 10 mM in aqueous solution |

| pH | 5.0–6.0 |

| Temperature | 4°C (dark conditions) |

| Reaction time | 1 hour |

| Quenching reagent | Ethylene glycol |

The oxidized product, 2',3'-dialdehyde adenosine, is purified via gel filtration.

Tetraphosphorylation Reagent-Based Coupling

A tetrametaphosphate reagent ([PPN]₂[P₄O₁₁]) facilitates pentaphosphate bridge formation between oxidized adenosine monomers:

| Reagent | Role |

|---|---|

| [PPN]₂[P₄O₁₁] | Phosphorylating agent |

| DMF | Solvent |

| Temperature | Room temperature (25°C) |

| Reaction time | 12–24 hours |

The reaction yields 60–70% Ap5A, with byproducts removed via ion-exchange chromatography.

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Enzymatic | 40–50 | ≥95 | High specificity |

| Chemical (periodate) | 60–70 | ≥90 | Scalability |

Limitations

Research Findings and Applications

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions: P1,P5-DI(Adenosine-5’) pentaphosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can also occur, although specific conditions and reagents are required.

Substitution: The compound can undergo substitution reactions, particularly involving its phosphate groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include periodate and other strong oxidizers.

Reducing Agents: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and oxidized forms of the compound .

Scientific Research Applications

Chemical Properties and Reactions

Ap5A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield phosphorylated derivatives and oxidized forms that are crucial for its biological activity. Common reagents used in these reactions include periodate as an oxidizing agent and sodium borohydride as a reducing agent .

Chemistry

Ap5A is utilized as a reagent in phosphorylation studies and energy transfer investigations. Its ability to participate in various chemical reactions makes it valuable for synthesizing other nucleotide analogs.

Biology

In biological research, Ap5A is primarily studied for its role as an inhibitor of adenylate kinase (ADK). This enzyme is responsible for the rephosphorylation of AMP to ADP, consuming ATP in the process. By inhibiting ADK, Ap5A allows researchers to investigate energy metabolism without interference from ADK activity .

Case Study: Fragmented Sarcoplasmic Reticulum

Research involving fragmented sarcoplasmic reticulum from bullfrog skeletal muscle demonstrated that Ap5A effectively inhibits adenylate kinase activity without affecting calcium uptake or ATPase activity. This property makes it an essential tool for studying calcium movement and ATP-ADP exchange reactions .

Medicine

Ap5A has potential therapeutic applications due to its modulatory effects on various biological activities. For instance, it has been shown to increase the open probability of ryanodine receptor gates in cardiac muscle at picomolar to nanomolar concentrations, suggesting its role in cardiac signaling pathways .

Therapeutic Potential:

- Cardiac Function: Enhances calcium release from the sarcoplasmic reticulum.

- Neurotransmission: Modulates purinergic receptors, influencing neurotransmitter release.

Mechanism of Action

The mechanism of action of P1,P5-DI(Adenosine-5’) pentaphosphate involves its interaction with purinergic receptors in the nervous system . It activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro . The compound is metabolized by soluble enzymes in the blood plasma and by membrane-bound ectoenzymes of various cell types, including endothelial and smooth muscle cells .

Comparison with Similar Compounds

Structural and Functional Differences

Diadenosine Polyphosphates (ApₙA): Ap5A belongs to the ApₙA family, where "n" denotes the number of phosphate groups. Key analogs include:

- Ap5A vs. Ap4A/Ap3A : Ap5A’s longer phosphate chain confers higher specificity for AKs, particularly mitochondrial isoforms, while shorter analogs like Ap4A exhibit broader activity across pyrophosphatases .

- Ap5A*Periodate oxi vs.

Non-Hydrolysable ATP Analogs (e.g., AMP-PNP):

- AMP-PNP mimics ATP but lacks hydrolyzable γ-phosphate.

Enzymatic Inhibition Profiles

- Adenylate Kinases (AKs) :

- Nucleotide Pyrophosphatases :

Key Research Findings

Ap5A-Induced Conformational Changes :

- Ap5A binds AK with 10-fold higher affinity than ATP, shifting domain closure equilibria at lower concentrations .

- Mutations in AK’s LID domain reduce Ap5A binding entropy, highlighting its role in stabilizing catalytic states .

Species-Specific Inhibition: Trichomonas vaginalis hydrogenosomal AK is inhibited by Ap5A (Ki ~1 µM), resembling mitochondrial isoforms .

Periodate Oxidation Impact :

- Aldehyde formation may enable Schiff base formation with lysine residues, though this remains untested in kinetic assays .

Biological Activity

P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) is a diadenosine polyphosphate with significant biological activity, particularly as an inhibitor of adenylate kinase. This article explores its synthesis, mechanisms of action, physiological effects, and potential applications in various biochemical contexts.

Chemical Structure and Synthesis

Ap5A has a unique tail-to-tail dimer structure, synthesized through a two-step process starting from ATP and trimeta-phosphate. The optimal pH for its synthesis ranges from 7.5 to 8.5 and is influenced by the presence of metal ions . The molecular formula for Ap5A is , and it can exist in various salt forms, including pentasodium and trilithium salts.

Ap5A primarily functions as an adenylate kinase inhibitor . It exhibits competitive inhibition against adenylate kinase, which is crucial in cellular energy metabolism by catalyzing the conversion between ATP and ADP . The inhibitory effects are observed at concentrations as low as 2 µM, making it a potent tool for studying metabolic pathways without interference from adenylate kinase activity .

Biochemical Actions

- Inhibition of Adenylate Kinase : Ap5A inhibits adenylate kinase activity without affecting other enzymes such as hexokinase or phosphofructokinase at similar concentrations .

- Calcium Uptake : In studies involving fragmented sarcoplasmic reticulum from bullfrog skeletal muscle, Ap5A did not promote calcium uptake but inhibited adenylate kinase activity, suggesting its role in modulating calcium homeostasis indirectly .

- Ryanodine Receptor Modulation : In cardiac muscle tissues, Ap5A increases the open probability of ryanodine receptor gates at pico- to nanomolar concentrations, indicating its potential role in cardiac excitation-contraction coupling .

Physiological Effects

Ap5A is metabolized by various ectoenzymes present in endothelial and smooth muscle cells. Its biological effects extend across multiple tissues:

- Nervous System : It acts through purinergic receptors and influences neurotransmitter release and neuronal excitability .

- Cardiac Function : As mentioned, it enhances ryanodine receptor activity, which is critical for calcium-induced calcium release during cardiac muscle contraction .

- Skeletal Muscle : By inhibiting adenylate kinase, it can be used to study energy metabolism in muscle tissues under various physiological conditions .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of Ap5A:

Applications in Research

Ap5A's unique properties make it valuable in various experimental setups:

- Metabolic Studies : Used to dissect metabolic pathways by selectively inhibiting adenylate kinase.

- Cardiac Physiology : Investigating calcium signaling mechanisms in cardiac tissues.

- Neuroscience : Exploring neurotransmitter dynamics through purinergic signaling pathways.

Q & A

Q. What safety protocols are critical when handling periodate-oxidized adenosine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.